GW-870086

Übersicht

Beschreibung

GW-870086 ist eine potente entzündungshemmende Verbindung, die als Glukokortikoidrezeptoragonist wirkt. Sie wurde als neuartiges Atemwegsmittel mit einzigartigen biologischen Eigenschaften entwickelt. Diese Verbindung wird in klinischen Studien auf ihre potenzielle Verwendung zur Behandlung von Atemwegserkrankungen wie Asthma und atopischer Dermatitis untersucht .

Wirkmechanismus

Target of Action

GW-870086, also known as GW870086X, is a potent anti-inflammatory agent that acts as a glucocorticoid receptor agonist . The primary target of this compound is the glucocorticoid receptor (GR) . The glucocorticoid receptor plays a crucial role in regulating inflammatory responses, cellular proliferation, and differentiation in target tissues .

Mode of Action

This compound interacts with its target, the glucocorticoid receptor, and induces a dual mode of action. It acts as a transcription factor that binds to glucocorticoid response elements (GRE), both for nuclear and mitochondrial DNA, and as a modulator of other transcription factors . It has a unique ability to regulate a specific subset of genes that are normally affected by classical glucocorticoids .

Biochemical Pathways

The interaction of this compound with the glucocorticoid receptor affects several biochemical pathways. It represses inflammatory cytokine release from primary lung epithelial cells . Moreover, it has a significant effect on the expression of specific glucocorticoid-regulated genes while having minimal impact on the expression of other known target genes . This demonstrates unique regulation of gene transcription.

Pharmacokinetics

It’s known that the compound is under clinical evaluation as a novel respiratory agent , indicating its potential for inhalation administration and local action in the lungs.

Result of Action

This compound has shown to repress inflammatory cytokine release from primary lung epithelial cells with similar efficacy to fluticasone propionate (FP), a commonly used glucocorticoid . In experimental in vivo models of irritant-induced contact dermatitis and ovalbumin-induced allergic inflammation models, this compound showed comparable anti-inflammatory efficacy to FP . It also prevents TNF-α-induced increases in the expression of mRNA encoding COX-2 and TNF-C, also known as lymphotoxin-β (LT-β), in A549 lung cancer cells .

Action Environment

The action environment of this compound is primarily the respiratory system, given its potential as a novel respiratory agent . The efficacy and stability of this compound could be influenced by various environmental factors within the respiratory system, such as the presence of other inflammatory mediators, the state of the immune response, and the overall health of the respiratory tissues.

Biochemische Analyse

Biochemical Properties

GW-870086 plays a significant role in biochemical reactions by acting as a partial agonist of the glucocorticoid receptor (GR). It binds to the GR in cells, exhibiting a pIC50 of 8.2 in displacing glucocorticoid from GR . This interaction leads to the repression of inflammatory cytokine release from primary lung epithelial cells and the regulation of specific glucocorticoid-regulated genes . The compound’s unique ability to regulate a specific subset of genes distinguishes it from classical glucocorticoids .

Cellular Effects

This compound influences various types of cells and cellular processes. In A549 cells, it exhibits an active effect on NF-κB with a pIC50 of 10.1 . The compound also impacts cell signaling pathways, gene expression, and cellular metabolism by repressing inflammatory cytokine release and regulating specific glucocorticoid-regulated genes . These effects contribute to its potent anti-inflammatory properties and its potential as a novel respiratory agent .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with the glucocorticoid receptor. As a partial agonist, it binds to the GR and modulates gene transcription by regulating specific glucocorticoid-regulated genes . This regulation leads to the repression of inflammatory cytokine release and the modulation of cell signaling pathways . The compound’s unique ability to selectively regulate gene expression sets it apart from classical glucocorticoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and minimal degradation, maintaining its anti-inflammatory efficacy in experimental in vivo models of irritant-induced contact dermatitis and ovalbumin-induced allergic inflammation . Long-term effects on cellular function have also been observed, with the compound demonstrating a unique ability to regulate specific glucocorticoid-regulated genes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving atopic dermatitis, the compound was tested in various concentrations, including 0.2% and 2% cream formulations . These studies revealed that this compound effectively reduced inflammation and exhibited a distinct safety profile compared to existing therapies .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. As a partial agonist of the glucocorticoid receptor, it modulates gene transcription and influences metabolic flux and metabolite levels . The compound’s unique ability to regulate specific glucocorticoid-regulated genes contributes to its distinct pharmacological profile .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, contributing to its potent anti-inflammatory properties . The compound’s ability to selectively regulate gene expression also affects its distribution within cells .

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These factors affect its activity and function, contributing to its unique ability to regulate specific glucocorticoid-regulated genes . The compound’s selective regulation of gene expression sets it apart from classical glucocorticoids .

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

GW-870086 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Steroidgerüst verändern.

Substitution: Substitutionsreaktionen können funktionelle Gruppen einführen oder ersetzen, wie z. B. Halogene oder Hydroxylgruppen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Katalysatoren für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Als Modellverbindung verwendet, um Glukokortikoidrezeptoragonisten und ihre Auswirkungen auf die Genexpression zu untersuchen.

Biologie: Untersucht wurde seine Rolle bei der Regulierung der Freisetzung entzündungsfördernder Zytokine und seine Auswirkungen auf zelluläre Prozesse.

Medizin: Bewertung seines Potenzials zur Behandlung von Atemwegserkrankungen wie Asthma und atopischer Dermatitis mit einem eindeutigen Sicherheitsprofil im Vergleich zu bestehenden Therapien.

Industrie: Potenziell entwickelt als neues topisches Steroid mit einzigartigen pharmakologischen Eigenschaften

Wirkmechanismus

This compound entfaltet seine Wirkung durch Bindung an den Glukokortikoidrezeptor, was zur Aktivierung oder Repression spezifischer Gene führt, die an Entzündungsreaktionen beteiligt sind. Es hat die einzigartige Fähigkeit, eine bestimmte Untergruppe von Genen zu regulieren, die normalerweise von klassischen Glukokortikoiden beeinflusst werden. Diese selektive Genregulation führt zu potenten entzündungshemmenden Wirkungen mit reduzierten Nebenwirkungen .

Wissenschaftliche Forschungsanwendungen

GW-870086 has several scientific research applications, including:

Chemistry: Used as a model compound to study glucocorticoid receptor agonists and their effects on gene expression.

Biology: Investigated for its role in regulating inflammatory cytokine release and its impact on cellular processes.

Medicine: Evaluated for its potential to treat respiratory diseases, such as asthma and atopic dermatitis, with a distinct safety profile compared to existing therapies.

Industry: Potentially developed as a new topical steroid with unique pharmacological properties

Vergleich Mit ähnlichen Verbindungen

GW-870086 wird mit anderen Glukokortikoidrezeptoragonisten verglichen, wie z. B. Fluticasonpropionat und Dexamethason. Im Gegensatz zu diesen Verbindungen hat this compound ein einzigartiges pharmakologisches Profil, das es ihm ermöglicht, die Genexpression selektiv zu regulieren, was zu einem eindeutigen Sicherheitsprofil führt. Ähnliche Verbindungen umfassen:

- Fluticasonpropionat

- Dexamethason

- Triamcinolon

- Hydrocortison

Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich aber in ihren Genregulationsmustern und Nebenwirkungen .

Eigenschaften

IUPAC Name |

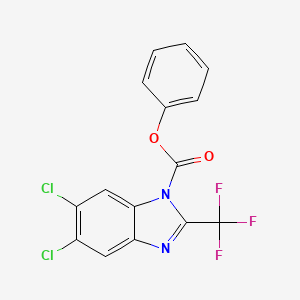

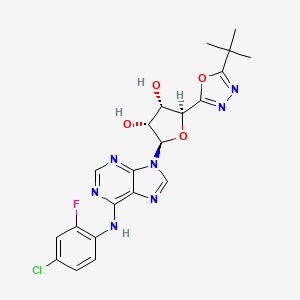

cyanomethyl (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-(2,2,3,3-tetramethylcyclopropanecarbonyl)oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H39F2NO6/c1-16-12-18-19-14-21(32)20-13-17(35)8-9-28(20,6)30(19,33)22(36)15-29(18,7)31(16,25(38)39-11-10-34)40-24(37)23-26(2,3)27(23,4)5/h8-9,13,16,18-19,21-23,36H,11-12,14-15H2,1-7H3/t16-,18+,19+,21+,22+,28+,29+,30+,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUBKGTSFJSEIEM-NSHBDUGJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)OCC#N)OC(=O)C5C(C5(C)C)(C)C)C)O)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H39F2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827319-43-7 | |

| Record name | GW-870086 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0827319437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GW-870086 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12322 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GW-870086 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O891A2A3ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)

![5-Methyl-n-(naphthalen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1672474.png)

![N-({4-[({4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}acetyl)amino]-3-methylphenyl}sulfonyl)propanamide](/img/structure/B1672475.png)

![N-(2-(Methoxycarbonyl)phenyl]-O-[2-(5-methyl-2-phenyl-4-oxazolyl)ethyl)-L-tyrosine](/img/structure/B1672479.png)

![2-{4-chloro-2-[(3-chloro-5-cyanophenyl)carbonyl]phenoxy}-N-(2-methyl-4-sulfamoylphenyl)acetamide](/img/structure/B1672482.png)

![4-[2-(4-fluorophenyl)-6-methylpyrazolo[1,5-b]pyridazin-3-yl]-N-phenylpyrimidin-2-amine](/img/structure/B1672484.png)